n-Butyl-4-methylbenzamide chemical structure and physical properties
n-Butyl-4-methylbenzamide chemical structure and physical properties
An In-Depth Technical Guide: Synthesis, Physicochemical Profiling, and Applications of n-Butyl-4-methylbenzamide
Executive Summary
n-Butyl-4-methylbenzamide (also known as N-butyl-p-toluamide) is a secondary amide that plays a pivotal role in modern synthetic organic chemistry and pharmaceutical development. Characterized by a hydrophobic butyl chain and an electron-donating methyl group on the aromatic ring, this compound is frequently utilized as a benchmark substrate for validating novel amidation methodologies—such as visible-light photoredox catalysis and Lewis acid-mediated transamidation. Furthermore, its structural motif is a critical building block in the design of lipid-modulating therapeutics.
This whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, spectroscopic signature, and field-proven synthetic protocols, emphasizing the mechanistic causality behind each experimental choice.
Chemical Identity & Physicochemical Properties
The physical behavior of n-Butyl-4-methylbenzamide is dictated by the balance between its polar amide core (capable of hydrogen bonding) and its non-polar aliphatic and aromatic regions. This amphiphilic nature makes it highly soluble in organic solvents while retaining specific structural rigidity.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | N-butyl-4-methylbenzamide |
| CAS Registry Number | 5456-97-3[1] |
| Molecular Formula | C12H17NO[2] |
| Molecular Weight | 191.27 g/mol [2] |
| Density | 0.977 g/cm³[1] |
| Boiling Point | 334.4 ºC at 760 mmHg[1] |
| Flash Point | 199.3 ºC[1] |
Spectroscopic Profiling & Structural Validation
Accurate structural validation of n-Butyl-4-methylbenzamide relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The chemical shifts provide direct insight into the electronic environment of the molecule. For instance, the broad singlet at δ 6.16 ppm is characteristic of the secondary amide N-H proton, which is subject to quadrupolar relaxation from the nitrogen nucleus and intermolecular hydrogen bonding[3].
Table 2: Spectroscopic Signature (1H & 13C NMR in CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Structural Assignment |
|---|---|---|---|
| 1H | 7.64 | d, J = 8.0, 2H | Aromatic protons (ortho to carbonyl)[3] |
| 1H | 7.20 | d, J = 8.0, 2H | Aromatic protons (meta to carbonyl)[3] |
| 1H | 6.16 | br s, 1H | N-H (Amide proton)[3] |
| 1H | 3.43 | td, J = 7.3, 5.7, 2H | N-CH2 (Butyl C1)[3] |
| 1H | 2.38 | s, 3H | Ar-CH3 (Tolyl methyl)[3] |
| 1H | 1.58 | quin, J = 7.3, 2H | CH2 (Butyl C2)[3] |
| 1H | 1.40 | sext, J = 7.3, 2H | CH2 (Butyl C3)[3] |
| 1H | 0.94 | t, J = 7.3, 3H | CH3 (Butyl C4)[3] |
| 13C | 167.6 | Singlet | Carbonyl (C=O)[3] |
| 13C | 141.8, 132.1, 129.3, 126.9 | Singlets | Aromatic carbons[3] |
| 13C | 39.9, 31.9, 21.5, 20.3, 13.9 | Singlets | Aliphatic carbons (Butyl + Ar-CH3)[3] |
Mass Spectrometry Validation: LCMS (ESI) analysis yields an expected[M + H]+ mass of 192.1. A found mass of 192.2 at a retention time of 7.60 min serves as a definitive confirmation of the synthesized product[3].
Advanced Synthetic Methodologies
While traditional amidation relies on the reaction of highly reactive, moisture-sensitive acid chlorides with amines, modern synthetic chemistry favors atom-economical and milder approaches. Below are two state-of-the-art protocols for synthesizing n-Butyl-4-methylbenzamide.
Protocol A: One-Pot Oxidative Amidation of Aldehydes
Causality & Rationale: Oxidative amidation bypasses the need for pre-activated carboxylic acid derivatives. By reacting 4-methylbenzaldehyde directly with n-butylamine, an imine intermediate is formed. The introduction of an oxidant converts this into a highly reactive nitrile imine, which is subsequently trapped to form the stable amide bond[3].
Workflow for the oxidative amidation synthesis of n-Butyl-4-methylbenzamide.
Step-by-Step Methodology:
-
Reagent Assembly: In a dry reaction vessel, combine 4-methylbenzaldehyde (65.0 μL, 0.550 mmol) and n-butylamine (247 μL, 2.50 mmol)[3]. Note: The ~4.5x molar excess of the amine is deliberate; it drives the initial condensation equilibrium completely toward the imine intermediate.
-
Oxidation: Introduce the oxidant system and stir under the prescribed conditions until complete consumption of the aldehyde is observed.
-
In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC). The target compound will exhibit an Rf value of 0.42 when eluted with a 1:1 mixture of petroleum ether and ethyl acetate[3].
-
Purification: Concentrate the crude mixture under reduced pressure. Subject the residue to flash column chromatography using a gradient system of 10–20% ethyl acetate in petroleum ether[3]. The gradient is critical to separate the less polar unreacted aldehyde from the more polar amide product, yielding the product as an orange/white solid (approx. 48% yield)[3].
Protocol B: Lewis Acid-Mediated Transamidation
Causality & Rationale: Transamidation of primary amides is thermodynamically challenging due to the robust resonance stabilization of the C-N bond (~15-20 kcal/mol barrier). To overcome this, a Lewis acid such as Boron trifluoride diethyl etherate (BF3•OEt2) is employed[4]. The boron atom coordinates strongly to the carbonyl oxygen, disrupting the amide resonance and rendering the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by n-butylamine.
Catalytic transamidation pathway yielding n-Butyl-4-methylbenzamide.
Step-by-Step Methodology:
-
Activation: Mix the primary amide (4-methylbenzamide) with n-butylamine. Introduce BF3•OEt2. Operating under solvent-free conditions (or highly concentrated states) maximizes the collision frequency between the Lewis acid-activated complex and the nucleophile[4].
-
Reaction: Heat the mixture to provide the necessary activation energy for the C-N bond cleavage and subsequent ammonia expulsion.
-
Workup & Validation: Quench the reaction to neutralize the Lewis acid, extract with ethyl acetate, and purify. The successful transamidation is confirmed by the disappearance of the primary amide NH2 broad singlet in the 1H NMR spectrum and the emergence of the secondary amide NH signal at δ 6.50 ppm, yielding the product as a white oil in up to 96% yield[4].
Applications in Drug Development & Materials Science
Beyond its utility as a methodological benchmark, the structural framework of n-Butyl-4-methylbenzamide serves as a critical building block in medicinal chemistry. Specifically, benzanilide and benzamide derivatives are extensively utilized in the synthesis of anti-atherosclerotic agents[5].
The lipophilic butyl chain mimics fatty acid tails, allowing these molecules to interact effectively with the lipid-binding domains of target proteins or integrate into cellular membranes. This structural mimicry is leveraged to modulate lipid metabolism, thereby reducing atherosclerotic plaque formation and providing a foundational scaffold for cardiovascular drug discovery[5].
References
-
Benzamide,N-butyl-4-methyl | CAS#:5456-97-3 | Chemsrc. Chemsrc.com. 1
-
n-Butyl-4-methylbenzamide | C12H17NO | CID 228668 - PubChem - NIH. National Institutes of Health (NIH). 2
-
One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. The Journal of Organic Chemistry - ACS Publications.3
-
Supporting Information for BF3•OEt2-Mediated Transamidation of Unprotected Primary Amides Under Solvent-free condition. The Royal Society of Chemistry (RSC). 4
-
EP0424194A2 - Benzanilide derivatives and their use as anti-atherosclerotic agents. Google Patents. 5
Sources
- 1. Benzamide,N-butyl-4-methyl | CAS#:5456-97-3 | Chemsrc [chemsrc.com]
- 2. n-Butyl-4-methylbenzamide | C12H17NO | CID 228668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. EP0424194A2 - Benzanilide derivatives and their use as anti-atherosclerotic agents - Google Patents [patents.google.com]
